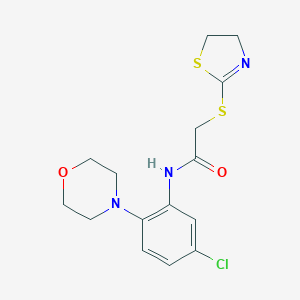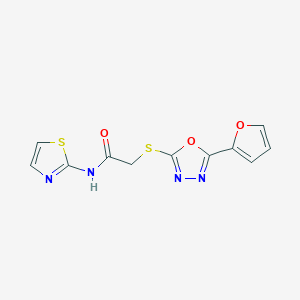
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide
描述
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as compound 1, is a synthetic compound with potential therapeutic applications in the field of cancer research. This compound was first synthesized by researchers at the University of Illinois in 2011, and since then, it has been the subject of numerous scientific studies due to its promising anti-cancer properties.
作用机制
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 involves binding to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This results in the degradation of Hsp90 client proteins, which are essential for cancer cell survival. By targeting Hsp90, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 is able to disrupt multiple signaling pathways that are critical for cancer cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 also inhibits cell migration and invasion, two processes that are critical for cancer metastasis. Furthermore, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct therapy for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 in laboratory experiments is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1. One area of interest is the development of more potent analogs of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 that may exhibit even greater anti-cancer activity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 in vivo, which may provide insights into its potential use in cancer treatment. Additionally, further studies are needed to better understand the mechanisms of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 and its effects on cellular signaling pathways.
合成方法
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 involves the reaction of 2-bromoacetophenone with tert-butylamine and potassium thioacetate to form the thiazole ring. The resulting intermediate is then reacted with phenylsulfonyl chloride and triethylamine to yield the final product. The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 is a multi-step process that requires careful handling of reactive chemicals and precise control of reaction conditions.
科学研究应用
Compound 1 has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vitro studies have demonstrated that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 induces apoptosis, or programmed cell death, in cancer cells by targeting a specific protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the stability and function of many other proteins involved in cancer cell growth and survival. By inhibiting Hsp90, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 disrupts multiple signaling pathways that are critical for cancer cell survival, leading to cell death.
属性
IUPAC Name |
2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-22(19,20)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHUWBRHDFAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330250 | |
| Record name | 2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
794551-21-6 | |
| Record name | 2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488814.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488841.png)


![7-amino-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B488863.png)
![4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488866.png)
![4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488867.png)
![4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488869.png)
![4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488871.png)
![4-(5-{[2-(4-Morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenol](/img/structure/B488872.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488876.png)